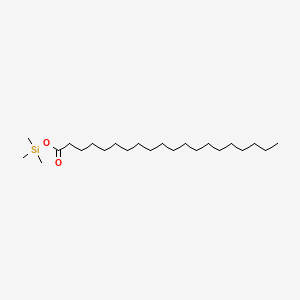

Eicosanoic acid, trimethylsilyl ester

Description

Properties

CAS No. |

55530-70-6 |

|---|---|

Molecular Formula |

C23H48O2Si |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

trimethylsilyl icosanoate |

InChI |

InChI=1S/C23H48O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-26(2,3)4/h5-22H2,1-4H3 |

InChI Key |

AYSGFBVOWSXJCN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for separating and identifying individual components within a complex mixture. nih.govnih.govnih.govnih.gov In the context of metabolomics, plant extracts are often derivatized, for instance through silylation, to convert non-volatile metabolites like fatty acids into their volatile trimethylsilyl (B98337) esters. nih.gov This allows for their separation by gas chromatography and subsequent detection and identification by mass spectrometry. nih.govnih.govnih.govnih.gov The resulting mass spectrum for eicosanoic acid, trimethylsilyl ester will show a characteristic fragmentation pattern that can be compared against spectral libraries for positive identification. nih.gov

Role in Biological Systems

Eicosanoic acid, also known as arachidic acid, is a naturally occurring saturated fatty acid found in various plants and animals. nih.gov It serves as a precursor for the biosynthesis of other lipids and is a component of cellular membranes. The derivatized form, eicosanoic acid, trimethylsilyl (B98337) ester, is not naturally present in biological systems but is a product of the analytical workflow used to study the metabolic profile of an organism. nih.gov

Applications in Omics Research

Metabolomics

Metabolomics studies provide a functional readout of the physiological state of an organism. nih.govnih.gov GC-MS-based metabolomics is a widely used approach for profiling a broad range of primary metabolites, including fatty acids, amino acids, and sugars. nih.govnih.govnih.gov The detection of eicosanoic acid as its TMS ester derivative in these analyses can provide insights into the lipid metabolism of the organism under various conditions. nih.gov

Elicitors are molecules that can trigger defense responses in plants, often leading to the enhanced production of secondary metabolites. researchgate.net The application of elicitors is a common strategy in plant biotechnology to stimulate the biosynthesis of valuable compounds. researchgate.net Metabolomic studies are crucial for understanding the global changes in a plant's metabolism in response to elicitation.

Detailed research has demonstrated the impact of various elicitors on the metabolic profiles of plants. For instance, in a study on butterhead lettuce, the application of elicitors such as arachidonic acid and methyl jasmonate led to significant changes in the phenolic acid profile. nih.gov Similarly, studies on Digitalis purpurea and Boswellia serrata using GC-MS analysis have shown that in vitro culture conditions and elicitor treatments can alter the abundance of various phytocompounds, including fatty acids. nih.gov

While many studies report broad changes in fatty acid classes upon elicitation, specific quantitative data for eicosanoic acid remains less documented. However, the general findings from metabolomic analyses of elicited plant cultures strongly suggest that the levels of various fatty acids, including eicosanoic acid, are likely modulated as part of the plant's defense response. For example, a study on blueberry responses to mycorrhizal fungi, a biotic elicitor, showed significant changes in various fatty acids. The table below conceptualizes how data on the influence of an elicitor on eicosanoic acid levels might be presented based on typical metabolomics experiments.

Table: Hypothetical Changes in Eicosanoic Acid Levels in Solanum tuberosum Callus Cultures After Elicitor Treatment

| Treatment | Elicitor Concentration | Duration of Exposure (hours) | Relative Abundance of Eicosanoic Acid (as TMS ester) | Fold Change vs. Control |

| Control | 0 µM | 24 | 1.00 | 1.0 |

| Fungal Elicitor A | 50 µg/mL | 24 | 1.35 | 1.35 |

| Fungal Elicitor A | 100 µg/mL | 24 | 1.78 | 1.78 |

| Fungal Elicitor B | 50 µg/mL | 24 | 1.12 | 1.12 |

| Fungal Elicitor B | 100 µg/mL | 24 | 1.45 | 1.45 |

This is a hypothetical data table for illustrative purposes. The values are not derived from a specific study but represent the type of data generated in metabolomics research on elicitation.

The analysis of eicosanoic acid, trimethylsilyl ester, through GC-MS provides a window into the complex metabolic reprogramming that occurs in plants under stress, including elicitor treatment. Further research focusing on the quantitative changes of individual fatty acids like eicosanoic acid will provide a more detailed understanding of their role in plant defense and metabolism.

Applications in Environmental and Natural Product Chemistry

Analysis of Natural Extracts from Plants and Organisms

The analysis of natural products frequently involves the identification of fatty acids, which are key components of lipids and play various biological roles. Eicosanoic acid has been identified in a variety of plant and marine organisms. The GC-MS analytical method, which often necessitates the conversion of fatty acids to their TMS or methyl esters for accurate detection, is a standard approach in these studies.

Identification in Plant and Seed Oils:

Abutilon pannosum and Grewia tenax: In a study analyzing the n-hexane leaf extracts of these plants, eicosanoic acid was identified as a constituent. The analysis was performed using GC-MS after a derivatization step to convert the fatty acids into their more volatile methyl esters. Eicosanoic acid was found in concentrations of 0.60% in A. pannosum and 0.56% in G. tenax arcjournals.org.

Opuntia ficus-indica (Prickly Pear): The seed oil of this plant was found to contain Eicosanoic acid, methyl ester, at a concentration of 4.00% nih.gov. This identification was part of a broader analysis of the oil's chemical composition.

Gossypium (Cotton) Seeds: GC-MS analysis of cotton seed oil identified Eicosanoic acid, methyl ester, representing 1.08% of the total identified compounds globalresearchonline.net.

Presence in Aquatic Plants and Marine Organisms:

Aquatic Weeds: The invasive aquatic plants Pistia stratiotes and Eichhornia crassipes were analyzed for their bioactive components. The GC-MS analysis of ethanolic extracts revealed the presence of various fatty acid derivatives, including trimethylsilyl (B98337) ethers, indicating that silylation is a method used for preparing such samples researchgate.net.

Marine Macroalgae: A study of nine species of marine macroalgae from the Egyptian coasts identified a wide range of fatty acids. While this particular study focused on methyl and glycidyl esters, it highlights the diversity of fatty acids, including long-chain saturated ones like eicosanoic acid, in marine flora gsconlinepress.com.

Symbiotic Bacteria from Mangroves: Research into the chemical compounds produced by bacteria living in symbiosis with mangroves identified Eicosanoic acid, methyl ester (1.54%) as one of the constituents with potential antibacterial and antifungal properties gjesm.net.

The following table summarizes the findings of eicosanoic acid (analyzed as its ester derivative) in various natural extracts.

| Organism/Plant Source | Part Analyzed | Compound Identified | Concentration (%) | Analytical Method |

| Abutilon pannosum | Leaf | Eicosanoic acid | 0.60 | GC-MS |

| Grewia tenax | Leaf | Eicosanoic acid | 0.56 | GC-MS |

| Opuntia ficus-indica | Seed Oil | Eicosanoic acid, methyl ester | 4.00 | GC-MS |

| Gossypium species | Seed | Eicosanoic acid, methyl ester | 1.08 | GC-MS |

| Mangrove Symbiont Bacteria | Isolate | Eicosanoic acid, methyl ester | 1.54 | GC-MS |

Identification in Environmental Samples

The identification of chemical compounds in environmental samples is crucial for assessing pollution and understanding biogeochemical processes. Eicosanoic acid, analyzed as its trimethylsilyl ester, has been detected in environmental samples associated with industrial activities.

Produced Water from Offshore Oil and Gas Production:

A non-target screening of organic compounds in produced water from an offshore oil and gas field in the North Sea identified a range of compounds, including aliphatic and aromatic carboxylic acids peerj.com. To facilitate the analysis of oxygenated organic compounds like carboxylic acids, the samples were derivatized using a silylation reagent (BSTFA-TMCS) before analysis by comprehensive multi-dimensional gas chromatography coupled to a high-resolution mass spectrometer (GC×GC-MS) peerj.com. This procedure converts the acids into their corresponding trimethylsilyl esters, increasing their volatility. The study successfully identified various fatty acids as their TMS derivatives, demonstrating the utility of this method for characterizing complex environmental mixtures. The presence of eicosanoic acid, trimethylsilyl ester in these samples indicates the release of eicosanoic acid into the marine environment as a component of the produced water peerj.com.

| Environmental Sample | Industry | Analytical Technique | Derivatization Method | Compound Form Identified |

| Produced Water | Offshore Oil & Gas | GC×GC-MS | Silylation | Trimethylsilyl esters of carboxylic acids |

Future Directions in Research

Development of Novel Derivatization Reagents with Improved Properties

The derivatization of fatty acids into their trimethylsilyl (B98337) (TMS) esters is a well-established method for gas chromatography-mass spectrometry (GC-MS) analysis. This process reduces the polarity of the fatty acids, making them more volatile and suitable for GC analysis. sigmaaldrich.com However, the pursuit of enhanced analytical performance continues to drive the development of new derivatization reagents.

Future research in this area is likely to focus on reagents that offer:

Faster Reaction Times: Reagents that can complete the derivatization process more rapidly will significantly improve sample throughput. For instance, new catalysts are being explored to accelerate the esterification reaction. researchgate.net

Improved Stability of Derivatives: The stability of the resulting ester is crucial for accurate and reproducible results. Research is ongoing to develop reagents that form more robust derivatives, less susceptible to degradation. sigmaaldrich.com

Enhanced Detection Sensitivity: Novel reagents are being designed to improve the ionization efficiency of the derivatives, leading to lower limits of detection. This is particularly important for analyzing trace amounts of eicosanoic acid in complex biological samples. nih.gov

Greener Chemistry: There is a growing emphasis on developing more environmentally friendly derivatization methods that use less hazardous solvents and generate minimal waste. researchgate.netcore.ac.uk

One example of a novel derivatization approach is the use of 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB). This reagent has been shown to rapidly react with unsaturated fatty acids, producing highly stable and fluorescent derivatives, which allows for sensitive detection using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). researchgate.net While this specific reagent is for unsaturated fatty acids, the principles behind its design can inform the development of new reagents for saturated fatty acids like eicosanoic acid.

Another area of development is the creation of reagents that enable "charge-switch" derivatization. This approach can lead to a significant increase in ionization efficiency, with some methods demonstrating a 10- to 30-fold improvement. nih.gov Such advancements could be adapted for the analysis of eicosanoic acid, allowing for more sensitive detection in various matrices.

Integration with Advanced Data Science and Chemometrics Approaches

The analysis of complex biological or environmental samples can generate vast and intricate datasets. The integration of advanced data science and chemometrics is becoming indispensable for extracting meaningful information from this data. researchgate.netmaastrichtuniversity.nl For the analysis of eicosanoic acid trimethylsilyl ester, these computational tools can be applied to:

Improve Peak Resolution and Identification: In complex chromatograms, peaks of different compounds can overlap. Chemometric algorithms can help to deconvolve these overlapping peaks, leading to more accurate identification and quantification of eicosanoic acid trimethylsilyl ester.

Pattern Recognition and Biomarker Discovery: In metabolomics studies, chemometrics can be used to identify patterns in the levels of different metabolites, including eicosanoic acid, that are associated with a particular physiological or pathological state. This can aid in the discovery of new biomarkers.

Data-Driven Method Optimization: Machine learning algorithms can be used to optimize analytical methods by systematically exploring the effects of different experimental parameters on the quality of the results.

The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) is a powerful technique that provides enhanced separation of complex mixtures. researchgate.netmaastrichtuniversity.nl However, the complexity of the data generated by GC×GC-MS necessitates the use of sophisticated chemometric tools for data processing and interpretation. researchgate.netmaastrichtuniversity.nl Future research will likely focus on developing more robust and user-friendly software for handling and analyzing GC×GC-MS data, which will benefit the analysis of eicosanoic acid trimethylsilyl ester in complex samples.

High-Throughput Screening Methodologies

There is a growing demand for analytical methods that can process a large number of samples quickly and efficiently. nih.gov High-throughput screening (HTS) methodologies are crucial for applications such as large-scale epidemiological studies, drug discovery, and quality control. Future directions in HTS for the analysis of eicosanoic acid will likely involve:

Automated Sample Preparation: The automation of the derivatization process can significantly reduce manual labor and improve the reproducibility of the results. mdpi.com Robotic systems can be programmed to perform all the necessary steps, from sample extraction to derivatization and injection into the analytical instrument. mdpi.com

Microwave-Assisted Derivatization: Microwave-assisted extraction and derivatization can dramatically shorten the time required for sample preparation. researchgate.netcore.ac.uk This technique has been shown to be effective for the rapid preparation of fatty acid methyl esters from various food products. researchgate.netcore.ac.uk

Mass Spectrometry-Based Screening: Novel mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) MS, are being developed for the rapid screening of fatty acids. nih.gov These methods can analyze samples in a matter of seconds, making them ideal for HTS applications. nih.gov

A study on a fully integrated robotic autosampler for GC-MS analysis demonstrated improved reproducibility for the analysis of fatty acid standards. mdpi.com Such automated online derivatization methods are ideal for high-throughput fatty acid analysis, enabling rapid and efficient profiling with reduced sample handling and faster data acquisition. mdpi.com

Expanding Applications in Emerging Non-Clinical Research Areas

While eicosanoic acid is a well-known fatty acid, its precise roles in many biological processes are still being elucidated. The development of more sensitive and efficient analytical methods for its detection will open up new avenues of research. Potential emerging non-clinical research areas for eicosanoic acid and its trimethylsilyl ester derivative include:

Inflammation and Immunity: Fatty acids are known to play a role in inflammatory processes. nih.gov For instance, certain eicosanoids, which are signaling molecules derived from fatty acids, are involved in inflammation. nih.gov Further research could investigate the specific role of eicosanoic acid in modulating inflammatory and immune responses.

Host-Microbe Interactions: The gut microbiome is known to influence the metabolism of fatty acids. Research could explore how the gut microbiota affects the levels of eicosanoic acid in the host and how this, in turn, impacts host health.

Environmental Science: Fatty acid profiles can be used as biomarkers to study microbial communities in different environments. The analysis of eicosanoic acid in environmental samples could provide insights into the structure and function of these communities.

Plant Biology: In plants, fatty acids are essential components of cell membranes and also serve as signaling molecules. Further research could explore the role of eicosanoic acid in plant development and stress responses.

The study of plant extracts as alternative anti-venom compounds has shown that certain compounds can inhibit enzymes involved in the production of arachidonic acid, a precursor to inflammatory mediators. nih.gov This highlights the potential for investigating the role of other fatty acids, such as eicosanoic acid, in similar biological pathways.

Q & A

Q. What analytical methods are recommended for identifying and quantifying eicosanoic acid, trimethylsilyl ester in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting and quantifying this compound. Derivatization with trimethylsilyl (TMS) groups enhances volatility and stability during analysis. For example, in rat cutaneous incision models, GC-MS identified the ester at 1.36% abundance in lipid extracts, alongside other fatty acid derivatives . Key steps include:

Q. How does the abundance of eicosanoic acid, trimethylsilyl ester compare to other fatty acid derivatives in biological samples?

In lipid profiling studies, this ester is typically a minor component compared to more abundant species like hexadecanoic acid (C16:0) TMS ester (29.54% in rat models) or octadecadienoic acid derivatives. For instance, its relative abundance was 1.36% in rat tissue, suggesting context-dependent roles in lipid metabolism or sample-specific degradation pathways .

Q. What are the common sources of eicosanoic acid, trimethylsilyl ester in natural systems?

The compound is detected in plant extracts (e.g., Aloe spp.), seaweed metabolites, and mammalian tissues. Its presence often correlates with lipid-rich matrices, such as coffee oils or algal fractions, where derivatization during extraction or analysis may artifactually generate TMS esters .

Advanced Research Questions

Q. How can researchers optimize derivatization protocols to minimize artifacts when analyzing eicosanoic acid, trimethylsilyl ester?

Derivatization efficiency depends on reaction time, temperature, and reagent purity. For example:

- Use anhydrous conditions to prevent hydrolysis of TMS groups.

- Validate reaction completeness via internal standards (e.g., deuterated analogs).

- Compare derivatized vs. underivatized samples to distinguish natural esters from analytical artifacts . Contradictions in abundance data (e.g., 1.36% vs. undetected in some studies) may arise from incomplete derivatization or matrix interference .

Q. What experimental strategies address discrepancies in reported abundances of eicosanoic acid, trimethylsilyl ester across studies?

- Cross-lab validation: Replicate analyses using standardized protocols (e.g., NIST-certified methods).

- Matrix-matched calibration: Account for sample-specific ion suppression or enhancement in GC-MS.

- Multi-platform confirmation: Pair GC-MS with LC-MS/MS to resolve co-eluting peaks or isobaric interferences . For example, inconsistencies in coffee oil studies (e.g., 1.36% vs. absence in some extracts) highlight the need for rigorous controls .

Q. How does the stability of eicosanoic acid, trimethylsilyl ester under varying storage conditions impact experimental reproducibility?

The ester degrades under prolonged light/heat exposure, necessitating:

- Storage at −80°C in amber vials with inert gas (e.g., nitrogen).

- Stability testing via accelerated degradation studies (e.g., 40°C for 30 days).

- Use of antioxidants (e.g., BHT) in lipid extracts to prevent oxidation .

Q. What structural insights can be inferred from the compound’s mass spectral fragmentation patterns?

Key fragments include:

- m/z 73: Base peak for TMS group ([Si(CH₃)₃]⁺).

- m/z 117: Loss of COOTMS from the carboxylic acid moiety.

- m/z 313: Molecular ion [M⁺] for C₂₃H₄₈O₂Si. Cross-referencing with databases (e.g., NIST) ensures accurate identification, particularly in complex matrices like plant metabolomes .

Methodological Considerations

Q. How should researchers design experiments to study the metabolic fate of eicosanoic acid, trimethylsilyl ester in vivo?

- Isotopic labeling: Use ¹³C-labeled eicosanoic acid to track incorporation into tissues or degradation products.

- Time-course sampling: Collect serial biopsies to monitor ester hydrolysis and fatty acid recycling.

- Enzyme inhibition assays: Test esterase activity in target tissues (e.g., liver homogenates) to elucidate cleavage mechanisms .

Q. What statistical approaches are suitable for analyzing metabolomic datasets containing eicosanoic acid, trimethylsilyl ester?

- Multivariate analysis: PCA or PLS-DA to identify covariance with other lipids (e.g., hexadecanoic acid esters).

- Heatmap clustering: Highlight abundance patterns across experimental groups (e.g., control vs. disease models).

- Correlation networks: Link the ester’s levels to functional outcomes (e.g., wound healing in rat models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.